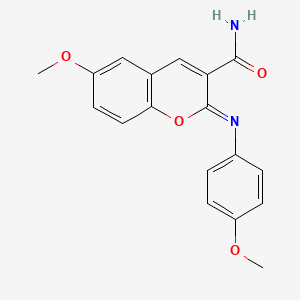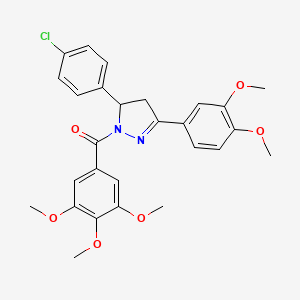![molecular formula C18H13BrO4 B11641936 5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11641936.png)
5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione: , also known by its chemical formula C24H19BrClN5OS , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:
Several synthetic routes lead to the formation of this compound. One common method involves the condensation of 4-bromobenzaldehyde with 2-methyl-2-phenylmalononitrile . The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product.
Reaction Conditions:
The reaction typically occurs in a solvent such as ethanol or dimethyl sulfoxide (DMSO) . The reactants are mixed in the presence of a base (e.g., sodium ethoxide ), and the reaction is heated under reflux. After purification, the compound can be isolated.
Industrial Production:
While industrial-scale production methods may vary, the synthetic route described above serves as a starting point for large-scale synthesis.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different intermediates or final products.
Substitution: The bromine atom in the molecule is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or can be used.
Reduction: or are common reducing agents.
Substitution: Nucleophiles such as or can replace the bromine atom.
Major Products:
The specific products depend on the reaction conditions and reagents used. Detailed analysis would require experimental data.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules.
Catalysis: It may serve as a catalyst in certain reactions.
Biology and Medicine:
Anticancer Properties: Investigations suggest potential anticancer activity due to its unique structure.
Enzyme Inhibition: It might inhibit specific enzymes relevant to disease pathways.
Industry:
Materials Science: Its properties make it interesting for material applications.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with cellular targets, affecting pathways related to cell growth, apoptosis, or enzyme function.
Comparison with Similar Compounds
While there are related compounds, the distinct combination of aromatic rings, heterocyclic moieties, and the bromine substituent sets 5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione apart.
Similar Compounds
Properties
Molecular Formula |
C18H13BrO4 |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C18H13BrO4/c1-18(13-5-3-2-4-6-13)22-16(20)15(17(21)23-18)11-12-7-9-14(19)10-8-12/h2-11H,1H3 |
InChI Key |
SUUKEACFKCSXMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)Br)C(=O)O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11641862.png)
![(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11641868.png)
![(6Z)-2-butyl-6-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641882.png)
![2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11641891.png)
![2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11641899.png)
![Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11641903.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641917.png)
![(2E)-2-[1-(4-butyl-2-methyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11641921.png)

![9-methyl-2-[(2-morpholin-4-ylethyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641928.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641932.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11641942.png)
